N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide
Description
The compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide features a dihydroimidazo[2,1-b]thiazole core linked to a phenyl group substituted at the ortho position. The acetamide moiety connects this structure to a thiophen-3-yl group, distinguishing it from analogs with alternative aromatic or heteroaromatic substituents.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-16(9-12-5-7-22-11-12)18-14-4-2-1-3-13(14)15-10-20-6-8-23-17(20)19-15/h1-5,7,10-11H,6,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSXVTUFJQWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazothiazole Ring: This can be achieved by reacting 2-aminothiophenol with glyoxal in the presence of an acid catalyst to form the imidazothiazole core.
Attachment of the Phenyl Group: The imidazothiazole intermediate is then reacted with a phenyl halide (e.g., bromobenzene) under palladium-catalyzed cross-coupling conditions (such as Suzuki or Heck coupling) to introduce the phenyl group.
Introduction of the Thiophene Moiety: The final step involves the acylation of the phenyl-imidazothiazole intermediate with thiophene-3-acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazothiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with Pd/C.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazothiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways involving imidazothiazole derivatives.
Materials Science: Incorporated into polymers or other materials to enhance properties like conductivity or stability.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with specific proteins or enzymes, inhibiting or activating their function. The imidazothiazole ring is known to bind to various biological targets, potentially disrupting normal cellular processes.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Cores
SRT1720 (CID: 25232708)
- Molecular Formula : C25H24ClN7OS
- Key Features: Incorporates a piperazinylmethyl group on the imidazo[2,1-b]thiazole and a quinoxaline carboxamide substituent.
- Activity : Potent SIRT1 agonist, implicated in metabolic regulation and lifespan extension in preclinical models .
- Differentiation: The quinoxaline moiety and piperazine chain enhance solubility and target affinity compared to the thiophene-containing target compound.
SRT2183 (CID: 24180126)
- Molecular Formula : C27H24N4O2S
- Key Features : Features a naphthalene carboxamide and a 3-hydroxypyrrolidinylmethyl group.
- Activity : SIRT1 agonist with improved blood-brain barrier penetration due to the hydroxylated pyrrolidine group .
- Differentiation : The naphthalene system may confer distinct pharmacokinetic properties relative to the target compound’s thiophene group.
Acetamide Derivatives with Heterocyclic Modifications
EP3348550A1 Patent Compounds
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Molecular Formula: C17H12F3NO2S
- Key Features : Benzothiazole core with trifluoromethyl and methoxyphenyl substituents.
- Differentiation : The benzothiazole system and electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the dihydroimidazo[2,1-b]thiazole core of the target compound .
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide
Triazinoquinazoline and Thiadiazole-Based Acetamides
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
- Molecular Formula : C23H20N6O2S2
- Key Features: Triazinoquinazoline core with a thiadiazole substituent.
- Synthesis : 89.4% yield via Method A; melting point 266–270°C.
- Differentiation: The triazinoquinazoline system may confer kinase inhibitory activity, diverging from the target compound’s putative SIRT1 or circadian modulation roles .
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound contains a combination of imidazo[2,1-b]thiazole and thiophene moieties, which are known for their diverse pharmacological properties. The molecular formula is , with a molecular weight of 342.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets, making it a candidate for further research in drug development.
Research indicates that compounds with imidazo[2,1-b]thiazole and thiophene structures exhibit multiple mechanisms of action:
- Anticancer Activity : These compounds often inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth. For instance, imidazo[2,1-b]thiazole derivatives have shown significant activity against various cancer cell lines, including breast and lung cancers.
- Microtubule Inhibition : Similar compounds have been reported to interact with tubulin, inhibiting microtubule polymerization and disrupting mitotic processes in cancer cells .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity by interfering with bacterial cell wall synthesis or disrupting cellular metabolism.
Table 1: Summary of Biological Activities
| Compound Structure | Activity Type | Target Cell Lines | IC50 Values (µM) |
|---|---|---|---|
| Imidazo[2,1-b]thiazole Derivatives | Anticancer | MCF-7 (breast), A549 (lung) | 0.5 - 10 |
| Thiophene Derivatives | Antimicrobial | E. coli, S. aureus | 0.1 - 5 |
| This compound | Antitumor | HeLa, HCT116 | 0.78 - 12 |
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on HeLa and HCT116 cell lines. Results indicated an IC50 value ranging from 0.78 to 12 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
- Microtubule Interaction : In vitro assays showed that the compound inhibits tubulin polymerization at concentrations as low as 5 µM, suggesting its potential as a microtubule-targeting agent similar to combretastatin A-4 .
- Antimicrobial Activity : The compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 0.1 to 5 µM in various assays.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Imidazo[2,1-b]thiazole Core : This moiety is crucial for anticancer activity due to its ability to interact with DNA and inhibit topoisomerases.
- Thiophene Ring : Enhances the lipophilicity of the compound, improving membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
